molecular formula C12H19N5O B13269754 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one

Cat. No.: B13269754
M. Wt: 249.31 g/mol
InChI Key: OXTUGBRDBVMWTB-UHFFFAOYSA-N
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Description

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of imidazo[4,5-c]pyridine derivatives with piperidine derivatives in the presence of a suitable catalyst can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities .

Scientific Research Applications

2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various cellular pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one apart is its specific spirocyclic structure, which imparts unique steric and electronic properties. These features can influence its interaction with biological targets, potentially leading to unique therapeutic effects .

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

2-amino-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone

InChI

InChI=1S/C12H19N5O/c13-7-10(18)17-5-2-12(3-6-17)11-9(1-4-16-12)14-8-15-11/h8,16H,1-7,13H2,(H,14,15)

InChI Key

OXTUGBRDBVMWTB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)CN)C3=C1NC=N3

Origin of Product

United States

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